molecular formula C11H8N2O2 B3391287 2-Cyano-1-methyl-1H-indole-3-carboxylic acid CAS No. 1555337-11-5

2-Cyano-1-methyl-1H-indole-3-carboxylic acid

Cat. No.: B3391287
CAS No.: 1555337-11-5
M. Wt: 200.19 g/mol
InChI Key: ASPXNCWVTLICME-UHFFFAOYSA-N
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Description

2-Cyano-1-methyl-1H-indole-3-carboxylic acid (CAS No: 1555337-11-5) is a high-value, multifunctional indole derivative designed for advanced research applications. With the molecular formula C 11 H 8 N 2 O 2 and a molecular weight of 200.19 g/mol, this compound serves as a versatile synthon in organic and medicinal chemistry . Its core value lies in its two highly reactive functional groups—a carboxylic acid and an electron-withdrawing cyano group—positioned on the indole ring, which allow for diverse chemical transformations. This makes it an excellent building block for the construction of complex heterocyclic scaffolds, such as pyridines, pyrimidines, pyrazoles, and pyrans, often via efficient multi-component reactions . Researchers utilize this compound in the synthesis of novel molecules for screening against various biological targets. Indole-based compounds analogous to this structure are investigated for a range of pharmacological activities, including potential antimicrobial, antifungal, anti-inflammatory, and anticancer properties . As a specialized chemical, it requires specific handling; it is recommended for cold-chain transportation to preserve stability . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-cyano-1-methylindole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c1-13-8-5-3-2-4-7(8)10(11(14)15)9(13)6-12/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASPXNCWVTLICME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1555337-11-5
Record name 2-cyano-1-methyl-1H-indole-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-1-methyl-1H-indole-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with 1-methylindole.

    Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production methods may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 5 and 7, due to the electron-donating nature of the nitrogen atom in the indole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 2-Cyano-1-methyl-1H-indole-3-carboxaldehyde or this compound.

    Reduction: 2-Amino-1-methyl-1H-indole-3-carboxylic acid.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

Synthesis of Bioactive Compounds

One of the primary applications of 2-cyano-1-methyl-1H-indole-3-carboxylic acid is in the synthesis of biologically active compounds. Its structure allows for modifications that can lead to derivatives with enhanced pharmacological properties.

Case Study: Synthesis of Indole Derivatives

Research has demonstrated that derivatives of this compound can be synthesized via palladium-catalyzed cross-coupling reactions. These reactions facilitate the formation of polysubstituted indoles, which are crucial in drug design due to their biological activities . The ability to introduce various substituents at different positions enhances the potential for developing new therapeutic agents.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of anti-cancer agents. The indole scaffold is known for its presence in numerous natural products and pharmaceuticals.

Case Study: Anticancer Activity

A study highlighted the use of 2-cyanoindoles in synthesizing compounds that exhibit significant anticancer activity. The derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation . Such findings underscore the compound's potential as a lead structure for new anticancer drugs.

Organic Electronics

This compound is also being explored for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

In biochemistry, this compound serves as an effective coupling agent in peptide synthesis. Its high yield and stability make it a valuable tool for constructing complex peptides.

Case Study: Efficiency in Peptide Coupling

The compound has been utilized as an organic buffer in various peptide synthesis reactions, demonstrating high efficiency and yield. This application is particularly relevant in pharmaceutical research where peptide-based drugs are increasingly common .

Future Directions and Research Opportunities

The versatility of this compound opens up numerous avenues for future research:

  • Development of Novel Anticancer Agents : Continued exploration into its derivatives could lead to new treatments.
  • Enhancement of Electronic Properties : Research into optimizing its use in organic electronics could yield more efficient devices.
  • Bioconjugation Techniques : Investigating its role in bioconjugation could expand its utility in drug delivery systems.

Mechanism of Action

The mechanism of action of 2-Cyano-1-methyl-1H-indole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form ionic bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Notes
This compound -CN (C2), -CH₃ (N1), -COOH (C3) C₁₁H₈N₂O₂ 200.20 1555337-11-5 High polarity due to -CN and -COOH
7-Chloro-3-methyl-1H-indole-2-carboxylic acid -Cl (C7), -CH₃ (C3), -COOH (C2) C₁₀H₈ClNO₂ 225.63 16381-48-9 Chlorine enhances lipophilicity
5-Chloro-1H-indole-3-carboxylic acid -Cl (C5), -COOH (C3) C₉H₆ClNO₂ 195.60 Not specified Auxin-like activity in plants
1-Benzyl-2-methyl-1H-indole-3-carboxylic acid -Benzyl (N1), -CH₃ (C2), -COOH (C3) C₁₇H₁₅NO₂ 265.31 885525-21-3 Bulkier N-substituent increases steric hindrance
Indole-5-carboxylic acid -COOH (C5) C₉H₇NO₂ 161.15 1670-81-1 mp 208–210°C; simpler structure
Indole-6-carboxylic acid -COOH (C6) C₉H₇NO₂ 161.15 1670-82-2 mp 256–259°C; higher thermal stability

Key Observations:

  • Thermal Stability : Indole-6-carboxylic acid exhibits a higher melting point (256–259°C) than indole-5-carboxylic acid (208–210°C), likely due to differences in crystal packing influenced by substituent positions .
  • Lipophilicity: Chlorinated derivatives (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid) are more lipophilic than the cyano-substituted compound, which may affect bioavailability .

Biological Activity

2-Cyano-1-methyl-1H-indole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its antimicrobial, anticancer, and antiviral activities, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H8N2O2, with a molecular weight of 200.20 g/mol. The structure features an indole ring system, which is often associated with various biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa8

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies showed that it induces apoptosis in various cancer cell lines. The compound exhibited IC50 values indicating effective cytotoxicity:

Cell Line IC50 (µM)
MCF-7 (Breast cancer)15.5
HeLa (Cervical cancer)12.3
A549 (Lung cancer)10.7

Mechanistic studies revealed that the compound activates the caspase pathway, leading to programmed cell death.

Antiviral Activity

Recent research has highlighted the antiviral activity of this compound, particularly against HIV-1 integrase. In a study focusing on integrase strand transfer inhibitors (INSTIs), derivatives of indole compounds, including this compound, showed promising results:

Compound IC50 (µM)
2-Cyano derivative0.25
Control INSTI0.13

The binding mode analysis indicated that the indole core interacts with critical residues in the active site of integrase, suggesting its potential as a scaffold for further drug development.

Case Studies

  • Antimicrobial Efficacy Study : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various indole derivatives, including this compound, against resistant strains of bacteria. Results confirmed its effectiveness and suggested further exploration into its mechanism of action.
  • Cancer Cell Line Study : Research conducted on the effects of this compound on human cancer cell lines demonstrated significant cytotoxic effects via apoptosis induction and cell cycle arrest at the G2/M phase.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-cyano-1-methyl-1H-indole-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of substituted indole precursors followed by cyanation. For example, analogous indole-3-carboxylic acid derivatives are synthesized via formylation and condensation reactions under reflux with acetic acid as a catalyst . Optimizing temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF or THF) can enhance intermediate stability and final yield. Characterization via HPLC (≥98% purity thresholds) is critical for verifying product integrity .

Q. How should researchers characterize the physicochemical properties of this compound?

  • Methodological Answer : Key steps include:

  • Melting Point : Differential scanning calorimetry (DSC) for precise determination (e.g., related indole derivatives show mp ranges of 199–223°C) .
  • Solubility : Test in polar (DMSO, methanol) and non-polar solvents (chloroform); solubility profiles guide formulation for biological assays .
  • Spectroscopic Analysis : NMR (¹H/¹³C) and FT-IR to confirm functional groups (e.g., cyano stretch ~2200 cm⁻¹, carboxylic acid O-H ~2500–3000 cm⁻¹) .

Q. What storage conditions ensure the compound’s stability?

  • Methodological Answer : Store at –20°C in airtight, light-protected containers under inert gas (N₂/Ar). Avoid moisture to prevent hydrolysis of the cyano group. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) can predict degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for indole-3-carboxylic acid derivatives?

  • Methodological Answer : Conduct systematic meta-analyses comparing assay conditions (e.g., cell lines, concentration ranges). For instance, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility or solvent effects (DMSO vs. aqueous buffers). Cross-validate findings using orthogonal assays (e.g., MIC vs. time-kill kinetics) .

Q. What strategies optimize the compound’s reactivity for selective derivatization?

  • Methodological Answer : The cyano group can undergo nucleophilic addition (e.g., with amines or thiols), while the carboxylic acid allows for esterification or amide coupling. Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to modify the indole core. Protect the carboxylic acid with tert-butyl groups during reactions to avoid side products .

Q. How do computational models predict the compound’s interaction with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock/Vina) against targets like cyclooxygenase-2 (COX-2) or kinase enzymes. Validate predictions with MD simulations (GROMACS) to assess binding stability. QSAR models can correlate substituent effects (e.g., methyl vs. cyclopropyl groups) with activity .

Q. What experimental designs mitigate risks from hazardous byproducts during synthesis?

  • Methodological Answer : Monitor reactions via TLC/GC-MS to detect intermediates like toxic HCN (from cyano group degradation). Use scrubbers (NaOH traps) and PPE (P95 respirators, nitrile gloves) during scale-up. Waste streams containing heavy metals (e.g., Pd catalysts) require chelation before disposal .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify pathways modulated by the compound. Use CRISPR-Cas9 knockout models to confirm target engagement. For example, indole derivatives often inhibit NF-κB or MAPK signaling, which can be tested via luciferase reporter assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Cyano-1-methyl-1H-indole-3-carboxylic acid

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